Comparative FGFR1 Enzymatic Inhibition: Ortho-Carboxyl Substitution Abolishes Potency
FGFR1 inhibitor-14 (Compound 28), which features an ortho-carboxyl substituent on its phenyl ring, exhibits poor FGFR1 inhibitory activity, resulting in its IC50 value being undetermined [1]. In stark contrast, its close structural analogs from the same study demonstrate quantifiable, low-micromolar potency. Compound 13 (3,4-dichloro substituent) displays an IC50 of 2.3 µM, and Compound 20 (para-hydroxy substituent) displays an IC50 of 2 µM [1]. This data establishes FGFR1 inhibitor-14 as a definitive low-activity or inactive control compound within this specific chemical series.
| Evidence Dimension | FGFR1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not determined (Poor activity) |
| Comparator Or Baseline | Compound 13: 2.3 µM; Compound 20: 2 µM |
| Quantified Difference | > 10-fold loss of potency (estimated from screening threshold) |
| Conditions | In vitro kinase assay using recombinant cytoplasmic domain of FGFR1 tyrosine kinase and P32 radioassay. |
Why This Matters
This validates the use of FGFR1 inhibitor-14 as a structurally matched negative control, essential for deconvoluting target-specific effects from off-target cytotoxicity in cellular assays.
- [1] Gryshchenko AA, Levchenko KV, Bdzhola VG, Ruban TP, Lukash LL, Yarmoluk SM. Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors. J Enzyme Inhib Med Chem. 2015 Feb;30(1):126-32. View Source
